[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene
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Overview
Description
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group and an iodoheptenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The use of solvents and ligands in these reactions is crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography. The choice of solvents and reaction conditions is optimized to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include benzoic acids, benzyl alcohols, and various substituted benzene derivatives .
Scientific Research Applications
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Properties
CAS No. |
919123-79-8 |
---|---|
Molecular Formula |
C20H19IO |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(6-iodo-7-phenylhept-5-en-3-ynoxy)methylbenzene |
InChI |
InChI=1S/C20H19IO/c21-20(16-18-10-4-1-5-11-18)14-8-3-9-15-22-17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,9,15-17H2 |
InChI Key |
BWOKFWHDYYURAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC#CCCOCC2=CC=CC=C2)I |
Origin of Product |
United States |
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